2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
説明
BenchChem offers high-quality 2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-(4-chlorophenyl)-5-[[2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2/c1-15-4-9-20(16(2)12-15)24-27-22(17(3)32-24)14-29-10-11-30-23(25(29)31)13-21(28-30)18-5-7-19(26)8-6-18/h4-13H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFISCCJEBELCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including anti-inflammatory, neuroprotective, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of the compound includes a pyrazolo[1,5-a]pyrazin framework, which is known for its diverse biological activities. The presence of a 4-chlorophenyl group and 2,4-dimethylphenyl moiety enhances its pharmacological profile by potentially increasing lipophilicity and receptor binding affinity.
1. Anti-inflammatory Activity
Research has indicated that compounds with similar structures possess significant anti-inflammatory properties. For instance, derivatives of pyrazolo compounds have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglial cells. A study demonstrated that a related compound effectively reduced inflammation markers in lipopolysaccharide (LPS)-stimulated cells through the inhibition of the NF-κB signaling pathway .
2. Neuroprotective Effects
Neuroprotection is a critical area of interest for this compound. In models of Parkinson's disease (PD), compounds similar to 2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have been found to protect dopaminergic neurons from neurotoxic insults. This protective effect is attributed to the reduction of oxidative stress and inflammatory responses in neuronal cells .
3. Antimicrobial Activity
The antimicrobial potential of pyrazolo compounds has also been explored. A related study reported that certain pyrazole derivatives exhibited potent antibacterial activity against various strains of bacteria, showcasing minimum inhibitory concentrations (MIC) comparable to established antibiotics . These findings suggest that the compound may exhibit similar antimicrobial properties.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-κB pathway | |
| Neuroprotective | Reduction of oxidative stress | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
Several case studies have highlighted the efficacy of pyrazolo compounds in various biological assays:
- Neuroprotection in PD Models : In vivo studies using MPTP-induced neurotoxicity models demonstrated that treatment with related pyrazolo compounds led to significant behavioral improvements and protection against dopaminergic neuron loss .
- Anti-inflammatory Response : In vitro assays showed that certain derivatives could significantly reduce levels of pro-inflammatory cytokines in activated microglia, indicating their potential for treating neuroinflammatory conditions .
- Antibacterial Efficacy : Compounds structurally related to the target molecule were tested against Gram-positive and Gram-negative bacteria, showing promising results with MIC values significantly lower than traditional antibiotics .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step reactions, including oxazole intermediate formation, pyrazole coupling, and final cyclization. Key challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions. Evidence suggests using reagents like POCl₃ for cyclization and optimizing solvents (e.g., DMF or THF) and temperatures (80–120°C) to improve yields . Purification via column chromatography with gradients of ethyl acetate/hexane is critical for isolating the product .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substituent positions and heterocyclic connectivity. Aromatic protons in the 6.5–8.5 ppm range and methyl groups near 2.1–2.5 ppm are diagnostic .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates the molecular ion peak (e.g., m/z ~426.5 g/mol) .
- XRD : Single-crystal X-ray diffraction resolves dihedral angles between aromatic rings and heterocyclic conformations (e.g., screw-boat conformation in pyrazolo-pyrazinone core) .
Q. What preliminary biological screening approaches are recommended for this compound?
Begin with in vitro assays targeting kinases or GPCRs due to structural similarity to known inhibitors. Use cell viability assays (e.g., MTT) for antitumor activity and antimicrobial disk diffusion tests. Evidence highlights IC₅₀ values in the micromolar range for related pyrazolo-pyrazines against cancer cell lines .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or COX-2. Focus on substituent effects:
- The 4-chlorophenyl group enhances hydrophobic interactions.
- Oxazole-methyl groups may improve metabolic stability . MD simulations (100 ns) assess dynamic interactions, such as hydrogen bonding with catalytic residues .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Meta-analysis : Compare IC₅₀ values across studies, noting assay conditions (e.g., cell line variability).
- SAR Studies : Modify the oxazole's 2,4-dimethylphenyl group to probe steric effects. For example, replacing methyl with methoxy groups alters π-π stacking .
- Off-target profiling : Use kinome-wide screening to identify unintended interactions .
Q. How do crystallographic data inform conformational stability and intermolecular interactions?
XRD reveals weak C–H⋯O and C–H⋯π interactions stabilizing the crystal lattice. The dihedral angle between the pyrazole and oxazole rings (16.05–84.84°) influences planarity and solvent accessibility . Thermal ellipsoid analysis assesses flexibility in the pyrazinone ring, critical for ligand-receptor dynamics .
Q. What experimental designs are optimal for evaluating metabolic stability and toxicity?
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS.
- CYP inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions.
- In vivo acute toxicity (OECD 423): Dose escalation in rodents, monitoring ALT/AST levels .
Methodological Focus
Q. How to troubleshoot low yields in the final cyclization step?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C, 20 min) .
- Protecting groups : Temporarily protect reactive amines to prevent side reactions .
Q. Which in vitro models best predict in vivo efficacy for neurological applications?
- Blood-brain barrier (BBB) penetration : Use PAMPA-BBB assay; logBB >0.3 suggests central activity.
- Primary neuron cultures : Assess neuroprotection against glutamate-induced excitotoxicity.
- Microglial activation assays : Measure TNF-α suppression in LPS-stimulated BV2 cells .
Q. How to validate target engagement in cellular systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
